molecular formula C27H20FNO3 B11483206 1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11483206
M. Wt: 425.4 g/mol
InChI Key: UUGFMZOJHUNPJG-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group and two hydroxyphenyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base, followed by cyclization with a suitable reagent to yield the indole core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The indole core can be reduced under specific conditions to yield dihydroindole derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 1-(2-chlorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
  • 1-(2-bromobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Comparison:

  • Uniqueness: The presence of the fluorobenzyl group in 1-(2-fluorobenzyl)-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity, biological activity, and potential applications.

Properties

Molecular Formula

C27H20FNO3

Molecular Weight

425.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,3-bis(4-hydroxyphenyl)indol-2-one

InChI

InChI=1S/C27H20FNO3/c28-24-7-3-1-5-18(24)17-29-25-8-4-2-6-23(25)27(26(29)32,19-9-13-21(30)14-10-19)20-11-15-22(31)16-12-20/h1-16,30-31H,17H2

InChI Key

UUGFMZOJHUNPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)F

Origin of Product

United States

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